

A Technical Guide to 2-(2-Chlorophenyl)ethanol: Exploring Research Frontiers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2-Chlorophenyl)ethanol

Cat. No.: B108356

[Get Quote](#)

This guide provides an in-depth technical overview of **2-(2-chlorophenyl)ethanol**, a versatile aromatic alcohol with significant, yet underexplored, potential in various research and development sectors. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, and known applications, while also postulating novel avenues for investigation. We aim to bridge the gap between foundational knowledge and innovative application, offering both established data and detailed protocols to catalyze future discoveries.

Compound Profile: Physicochemical and Spectroscopic Characterization

2-(2-Chlorophenyl)ethanol, also known as 2-chlorophenethyl alcohol, is a colorless to light yellow liquid.^[1] Its core structure consists of a benzene ring substituted with a chlorine atom at the ortho position and an ethanol group. This seemingly simple molecule possesses a unique combination of steric and electronic properties conferred by the ortho-chloro substituent, which influences its reactivity and biological interactions.

Table 1: Physicochemical Properties of 2-(2-Chlorophenyl)ethanol

Property	Value	Source(s)
CAS Number	19819-95-5	[1] [2]
Molecular Formula	C ₈ H ₉ ClO	[1]
Molecular Weight	156.61 g/mol	[1]
Appearance	Colorless to Light yellow clear liquid	[1]
Purity	>97.0% (GC)	[1] [2]

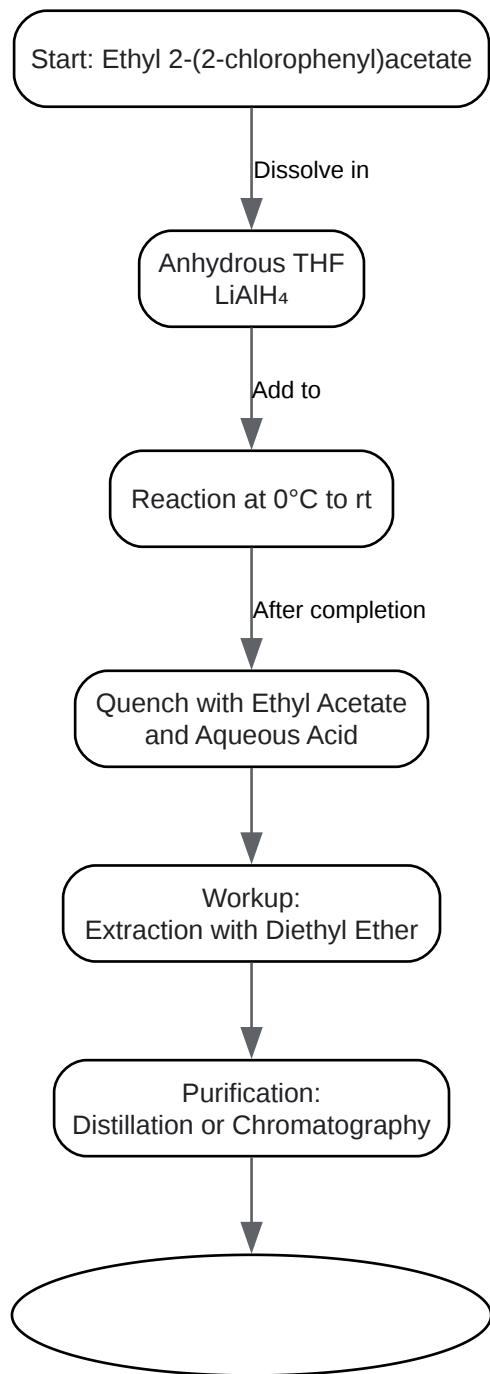
A thorough characterization is paramount for any research application. The following spectroscopic data provides a reference for identity and purity confirmation.

Table 2: Spectroscopic Data for **2-(2-Chlorophenyl)ethanol** and a Key Isomer

Spectrum	2-(2-Chlorophenyl)ethanol	1-(2-Chlorophenyl)ethanol
¹ H NMR	Data not explicitly found in searches. Predicted shifts would include a triplet for the methylene group adjacent to the hydroxyl, a triplet for the benzylic methylene, and complex multiplets for the aromatic protons.	¹ H NMR (CDCl ₃): δ 1.48 (d, 3H), 5.26 (t, 1H), 7.18 (t, 1H), 7.26 (d, 1H), 7.56 (d, 1H).[3]
¹³ C NMR	Data not explicitly found in searches. Predicted shifts would include signals for the two aliphatic carbons and six aromatic carbons, with the carbon bearing the chlorine showing a characteristic shift.	Data not explicitly found in searches.
IR (Infrared)	Available on SpectraBase.[4] [5]	Available on ChemicalBook and PubChem.[6]
Mass Spec.	Data not explicitly found in searches.	Available on PubChem.[6]

Synthesis of 2-(2-Chlorophenyl)ethanol: Avenues for Preparation

The synthesis of **2-(2-chlorophenyl)ethanol** can be approached through several established organic chemistry transformations. The choice of method will depend on the available starting materials, required scale, and desired purity.


Reduction of 2-Chlorophenylacetic Acid Derivatives

A common and efficient route involves the reduction of 2-chlorophenylacetic acid or its more reactive derivatives, such as the corresponding ester or acyl chloride. Strong hydride reducing agents are typically employed for this transformation.

This protocol outlines a general procedure for the reduction of an ester to a primary alcohol.

Causality: Lithium aluminum hydride is a potent reducing agent capable of reducing esters to primary alcohols.^[7] The reaction proceeds via nucleophilic attack of the hydride ion on the ester carbonyl, followed by elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. The use of anhydrous conditions is critical as LiAlH₄ reacts violently with water.

Diagram: Workflow for the Reduction of Ethyl 2-(2-chlorophenyl)acetate

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-(2-Chlorophenyl)ethanol** via ester reduction.

Step-by-Step Methodology:

- Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend a

stoichiometric amount of lithium aluminum hydride in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.

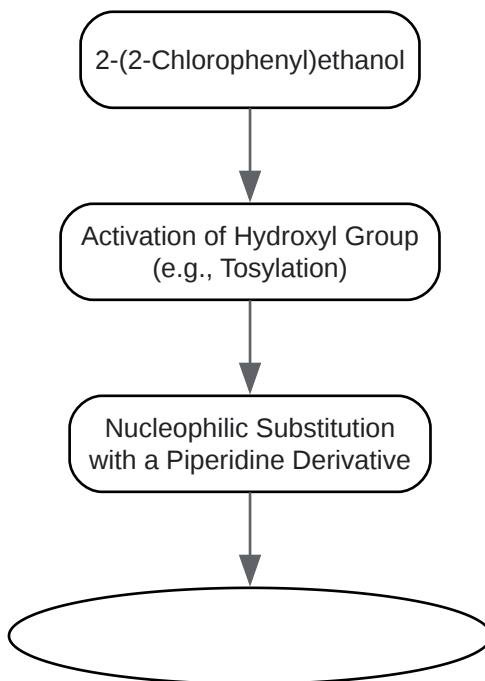
- Reaction: Dissolve ethyl 2-(2-chlorophenyl)acetate in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
- Quenching: Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water and then a dilute aqueous solution of hydrochloric acid or sulfuric acid.
- Work-up: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
- Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **2-(2-chlorophenyl)ethanol**.

Grignard Reaction

An alternative approach involves the reaction of a Grignard reagent with an appropriate electrophile. For the synthesis of **2-(2-chlorophenyl)ethanol**, this would typically involve the reaction of 2-chlorobenzylmagnesium chloride with formaldehyde.

Causality: The Grignard reagent, a potent nucleophile, will attack the electrophilic carbonyl carbon of formaldehyde, forming a new carbon-carbon bond.^[2] Subsequent acidic workup protonates the resulting alkoxide to yield the primary alcohol.

Potential Research Applications


The unique structural features of **2-(2-chlorophenyl)ethanol** make it a compelling candidate for a variety of research applications, from medicinal chemistry to materials science.

Intermediate in Pharmaceutical Synthesis

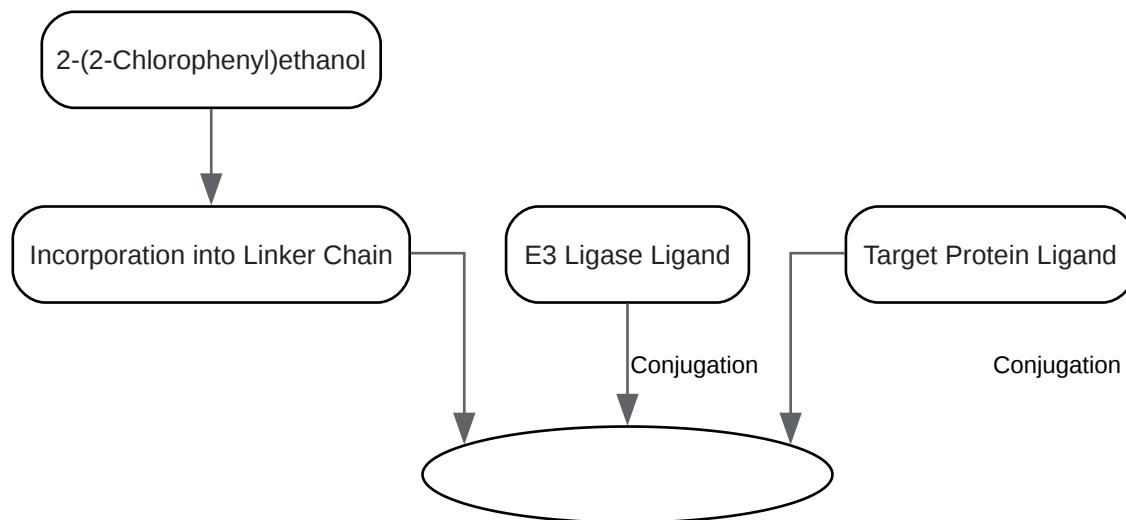
2-(2-Chlorophenyl)ethanol serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

While direct synthesis of a marketed antihistamine from **2-(2-chlorophenyl)ethanol** is not prominently documented, the structurally related 1-(4-chlorophenyl)-1-phenylethanol is a key precursor in the synthesis of Clemastine, a well-known H1 antagonist.^{[4][8]} This suggests that **2-(2-chlorophenyl)ethanol** could be a valuable starting material for the development of novel antihistamines with potentially different pharmacological profiles due to the alternative substitution pattern.

Diagram: Conceptual Pathway to Novel Antihistamines

[Click to download full resolution via product page](#)

Caption: A potential synthetic route to new antihistamine compounds.


The phenylethanolamine scaffold is a core structural motif in many beta-2 adrenergic agonist bronchodilators. While no currently marketed bronchodilators are directly synthesized from **2-(2-chlorophenyl)ethanol**, its structure presents an opportunity for the synthesis of novel analogs. The ortho-chloro substitution could influence receptor binding affinity and selectivity, potentially leading to compounds with improved therapeutic indices.

Precursor for Targeted Protein Degradation (TPD) Molecules

Targeted protein degradation, particularly through the use of Proteolysis Targeting Chimeras (PROTACs), is a rapidly emerging therapeutic modality.^{[9][10]} PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. These molecules consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

The related compound, 2-(4-chlorophenyl)ethanol, has been identified as a PROTAC linker.^[11] ^{[12][13]} This strongly suggests that **2-(2-Chlorophenyl)ethanol** could also serve as a valuable component in the synthesis of novel PROTAC linkers. The ortho-substitution pattern would offer a different spatial arrangement of the linker, which is a critical parameter in optimizing the formation of a productive ternary complex between the target protein and the E3 ligase.

Diagram: Role of **2-(2-Chlorophenyl)ethanol** in PROTAC Synthesis

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for utilizing **2-(2-Chlorophenyl)ethanol** in PROTAC development.

Potential Antimicrobial and Antioxidant Activity

Preliminary studies on related compounds suggest that **2-(2-chlorophenyl)ethanol** may possess inherent antimicrobial and antioxidant properties. While specific data for this compound is lacking, the following protocols provide a framework for its evaluation.

Causality: Alcohols can exert antimicrobial effects by denaturing proteins and disrupting cell membranes. The lipophilic nature of the chlorophenyl group may enhance its ability to penetrate microbial cell walls.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

- Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*) equivalent to a 0.5 McFarland standard.
- Serial Dilution: Perform a two-fold serial dilution of **2-(2-chlorophenyl)ethanol** in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
- Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe and broth) and negative (broth only) controls.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Causality: Phenolic compounds can act as antioxidants by donating a hydrogen atom to free radicals, thereby neutralizing them. The electronic properties of the chlorine atom may modulate the antioxidant potential of the molecule.

Experimental Protocol: DPPH Radical Scavenging Assay

- Preparation of Solutions: Prepare a stock solution of **2-(2-chlorophenyl)ethanol** in methanol or ethanol. Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
- Reaction: In a 96-well plate, mix various concentrations of the test compound with the DPPH solution. Include a control with only the solvent and DPPH.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

- **Measurement:** Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
- **Calculation:** Calculate the percentage of radical scavenging activity and determine the IC_{50} value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **2-(2-chlorophenyl)ethanol**. While specific toxicological data for this compound is not readily available, data from related compounds such as 2-chloroethanol suggest that it should be handled with care. 2-Chloroethanol is known to be toxic.^[14] The metabolism of chlorinated hydrocarbons can be influenced by factors such as ethanol consumption.^{[4][15]} It is recommended to handle **2-(2-chlorophenyl)ethanol** in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Directions

2-(2-Chlorophenyl)ethanol is a versatile chemical entity with a range of potential applications that are ripe for exploration. Its utility as a synthetic intermediate in the pharmaceutical industry, particularly in the burgeoning field of targeted protein degradation, warrants significant further investigation. Moreover, its potential intrinsic biological activities as an antimicrobial and antioxidant agent present exciting avenues for discovery. This guide has provided a foundational understanding of **2-(2-chlorophenyl)ethanol**, from its synthesis and characterization to its potential applications. It is our hope that the detailed protocols and conceptual frameworks presented herein will empower researchers to unlock the full potential of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Over-the-Counter Antihistamines: Brands and Side Effects [healthline.com]
- 3. benchchem.com [benchchem.com]
- 4. CLEMASTINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 9. Bifunctional Small Molecules for Targeted Protein Degradation [manu56.magtech.com.cn]
- 10. resources.tocris.com [resources.tocris.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. brieflands.com [brieflands.com]
- 15. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [A Technical Guide to 2-(2-Chlorophenyl)ethanol: Exploring Research Frontiers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b108356#potential-research-applications-of-2-2-chlorophenyl-ethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com